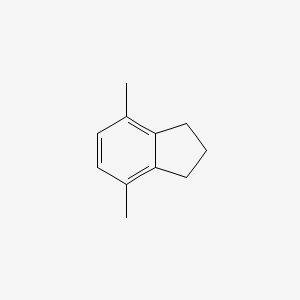4,7-Dimethylindan
CAS No.: 6682-71-9
Cat. No.: VC3821920
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6682-71-9 |
|---|---|
| Molecular Formula | C11H14 |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 4,7-dimethyl-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | IWHKMCQFAMHMSX-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC2=C(C=C1)C |
| Canonical SMILES | CC1=C2CCCC2=C(C=C1)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
4,7-Dimethylindan consists of an indane backbone (a bicyclic system comprising a benzene ring fused to a cyclopentane ring) with methyl groups at the 4- and 7-positions. The planar aromatic benzene ring and the puckered cyclopentane moiety create a rigid yet slightly flexible framework, influencing its reactivity and interactions . Computational models reveal a density of 0.949 g/cm³ and a refractive index of 1.534, consistent with its nonpolar hydrocarbon nature .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Bromination and Functionalization
Alternative approaches involve bromination of 5,8-dimethylisoquinoline precursors, followed by palladium-catalyzed cross-coupling to introduce substituents. This method is pivotal for generating derivatives with enhanced pharmacological profiles .
Chemical Reactivity and Derivative Synthesis
Radical Cation Stability
Electron-transfer experiments demonstrate that 4,7-dimethylindan forms stable radical cations. The methyl groups electronically stabilize the π-radical state, reducing enolization rates compared to non-methylated analogs. Quantum mechanical calculations (B3LYP/6-31G*) align with observed kinetics, highlighting the role of substituents in modulating reactivity .
Arylidene Indanone Derivatives
4,7-Dimethylindan serves as a precursor to arylidene indanones, such as IPX-18 (2-(4-methylbenzylidene)-4,7-dimethylindan-1-one), a potent anti-inflammatory agent. IPX-18 inhibits NF-κB signaling by binding the p50 subunit (IC₅₀ = 91.63 nM for basophil activation) and upregulating Nrf2, a master regulator of antioxidant responses .
Industrial and Pharmacological Applications
Flavor and Fragrance Industry
The compound’s woody, amber-like odor profile makes it a niche ingredient in premium fragrances. Its stability under oxidative conditions enhances its utility in long-lasting perfumes .
Anti-Inflammatory Drug Development
IPX-18, derived from 4,7-dimethylindan, suppresses proinflammatory cytokines (TNF-α IC₅₀ = 298.8 nM in human whole blood) and neutrophil elastase release (IC₅₀ = 217.6 nM). Preclinical studies suggest therapeutic potential in chronic inflammatory disorders, including rheumatoid arthritis and asthma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume